molecular formula C23H24N2O4 B11050194 Methyl 4-[2,5-dioxo-3-(4-phenylpiperidin-1-yl)pyrrolidin-1-yl]benzoate

Methyl 4-[2,5-dioxo-3-(4-phenylpiperidin-1-yl)pyrrolidin-1-yl]benzoate

Cat. No.: B11050194
M. Wt: 392.4 g/mol
InChI Key: XJISBAVHAXGQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2,5-dioxo-3-(4-phenylpiperidin-1-yl)pyrrolidin-1-yl]benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a pyrrolidine and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2,5-dioxo-3-(4-phenylpiperidin-1-yl)pyrrolidin-1-yl]benzoate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the piperidine moiety and finally the esterification with benzoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can help in achieving consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2,5-dioxo-3-(4-phenylpiperidin-1-yl)pyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Methyl 4-[2,5-dioxo-3-(4-phenylpiperidin-1-yl)pyrrolidin-1-yl]benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[2,5-dioxo-3-(4-phenylpiperidin-1-yl)pyrrolidin-1-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters and derivatives of pyrrolidine and piperidine. Examples include:

Uniqueness

What sets Methyl 4-[2,5-dioxo-3-(4-phenylpiperidin-1-yl)pyrrolidin-1-yl]benzoate apart is its combination of structural elements, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 4-[2,5-dioxo-3-(4-phenylpiperidin-1-yl)pyrrolidin-1-yl]benzoate

InChI

InChI=1S/C23H24N2O4/c1-29-23(28)18-7-9-19(10-8-18)25-21(26)15-20(22(25)27)24-13-11-17(12-14-24)16-5-3-2-4-6-16/h2-10,17,20H,11-15H2,1H3

InChI Key

XJISBAVHAXGQKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.